N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzothiazole ring, a pyrazole ring, and multiple methoxy groups.
Properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S/c1-19-7-8(14(18-19)23-4)13(20)17-15-16-11-9(21-2)5-6-10(22-3)12(11)24-15/h5-7H,1-4H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHZDLKFTZEXAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole ring, followed by the introduction of the pyrazole ring and the methoxy groups. Common reagents used in these reactions include methanol, dimethyl sulfate, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-methylglycine
- N’-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzohydrazide
- N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide
Uniqueness
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its unique combination of a benzothiazole ring and a pyrazole ring, along with multiple methoxy groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A benzothiazole moiety , which is known for its diverse biological activities.
- A pyrazole ring , which has been associated with various therapeutic effects.
- Multiple methoxy groups that enhance solubility and bioavailability.
Structural Formula
The molecular formula of the compound is , and its structure can be represented as follows:
Synthesis Methods
The synthesis of this compound can be approached through several methods involving the reaction of benzothiazole derivatives with pyrazole intermediates. The use of different catalysts and solvents can influence the yield and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro tests have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 (Lung carcinoma) | 10.5 | |
| MCF7 (Breast carcinoma) | 8.2 | |
| HeLa (Cervical carcinoma) | 12.0 |
These results indicate that the compound may serve as a promising lead in developing new anticancer agents.
The proposed mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
Case Studies
Case Study 1: Anticancer Efficacy
In a study published in 2023, researchers evaluated the efficacy of this compound against liver and lung carcinoma cell lines. The compound demonstrated significant cytotoxicity compared to standard chemotherapeutics like cisplatin, suggesting its potential as an alternative treatment option .
Case Study 2: Toxicity Assessment
A toxicity assessment conducted on normal lung fibroblast cells revealed that the compound exhibited low toxicity levels, indicating a favorable safety profile for further development . This is critical for its consideration in clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
